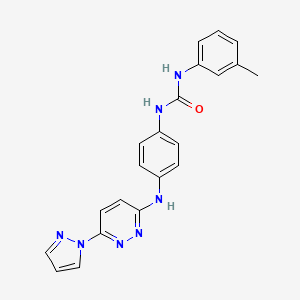

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O/c1-15-4-2-5-18(14-15)25-21(29)24-17-8-6-16(7-9-17)23-19-10-11-20(27-26-19)28-13-3-12-22-28/h2-14H,1H3,(H,23,26)(H2,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTKIRNJLWARNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, which are then coupled with aniline derivatives under specific conditions to form the final urea compound. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The presence of the pyrazole and pyridazine rings is thought to contribute to this biological activity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In a comparative study assessing various compounds for their antimicrobial efficacy, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Biological Activity

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

- Pyrazole Ring : Known for its role in various biological activities.

- Pyridazine Moiety : Often associated with anti-inflammatory and anticancer properties.

- Urea Linkage : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds featuring pyrazole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. A related compound demonstrated an IC50 value of 0.004 μM against p38 MAPK, a key target in cancer therapy, highlighting the potential of this class of compounds in oncology .

2. Antimicrobial Properties

The compound has shown moderate antimicrobial activity against various pathogens. In a study evaluating similar pyrazole-based compounds, minimum inhibitory concentrations (MICs) were reported at 250 μg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections.

3. Anti-inflammatory Effects

Pyrazole derivatives have been noted for their anti-inflammatory effects. The urea linkage in this compound may enhance its ability to inhibit pro-inflammatory cytokines. For example, compounds with similar structures have been shown to inhibit TNFα production effectively, which is crucial in managing chronic inflammatory diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The urea moiety allows for interaction with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The structural features may facilitate binding to specific receptors involved in cancer progression and inflammation.

- Cellular Uptake : The lipophilic nature of the m-tolyl group may enhance cellular permeability, allowing for greater bioavailability.

Case Studies

Several studies have explored the efficacy of pyrazole-based compounds:

- Anticancer Study : A derivative similar to the target compound was tested in vivo and showed significant tumor reduction in mouse models when administered at doses of 25 mg/kg .

- Antimicrobial Evaluation : A series of pyrazole derivatives were evaluated for their antibacterial properties, leading to the identification of candidates with promising activity against resistant strains .

Research Findings

Recent literature highlights the importance of structural modifications on the biological activity of pyrazole derivatives:

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazole ring significantly impact potency against specific targets, emphasizing the need for careful design in drug development .

- High Throughput Screening : Innovative screening methods have identified novel derivatives with enhanced selectivity and potency against cancer cell lines .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with key analogs from the evidence:

Key Observations :

Challenges and Limitations

- Synthetic Complexity : The pyridazine-pyrazole core requires multi-step synthesis, increasing cost and reducing yield compared to simpler pyridine analogs () .

- Solubility : High hydrophobicity from m-tolyl/dimethylphenyl groups () may limit aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are the common synthetic routes for preparing pyrazole-urea hybrids, and how can they be applied to this compound?

The synthesis of pyrazole-urea derivatives typically involves:

- Curtius Reaction : Reacting 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines to form ureas via isocyanate intermediates. This method avoids selectivity issues when functionalizing pyrazole rings .

- Intramolecular Cyclization : In the absence of amines, 4-hydroxymethyl-3-isocyanatopyrazoles cyclize to pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones, which can later react with amines to yield urea derivatives . Example Protocol: Refluxing azides and amines in anhydrous toluene (1–2 h), followed by crystallization from EtOH–AcOH mixtures .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., pyrazole vs. pyridazine substitution patterns) .

- NMR/IR Spectroscopy : Confirms urea (–NH–CO–NH–) and pyrazole/pyridazine ring formation. Key signals include NH protons (~10–12 ppm in DMSO-d6) and carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What preliminary biological activities are reported for structurally similar pyrazole-urea derivatives?

Analogous compounds exhibit:

- Antitumor Activity : Inhibition of kinases (e.g., VEGF receptors) via urea-mediated hydrogen bonding .

- Anti-inflammatory Properties : Modulation of prostaglandin synthesis pathways . Screening Recommendation: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) or COX-2 enzymatic assays for initial profiling .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.